1-methyl-1H-1,2,4-triazole-5-carbothioamide

Description

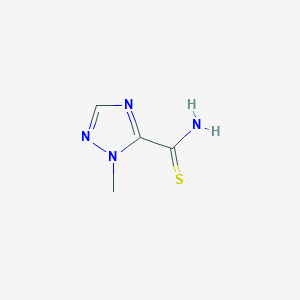

1-Methyl-1H-1,2,4-triazole-5-carbothioamide is a heterocyclic compound featuring a triazole core substituted with a methyl group at the 1-position and a carbothioamide (-C(=S)NH₂) moiety at the 5-position.

Properties

IUPAC Name |

2-methyl-1,2,4-triazole-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c1-8-4(3(5)9)6-2-7-8/h2H,1H3,(H2,5,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOBOHYOKLVHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-5-carbothioamide can be synthesized through several methods. One common approach involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles . Another method includes the reaction of 3-cyanobenzyl alcohol and formaldehyde under alkaline conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including esterification and oxidation reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,4-triazole-5-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into other derivatives.

Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms .

Scientific Research Applications

Medicinal Chemistry

Antifungal and Antibacterial Activities

1-Methyl-1H-1,2,4-triazole derivatives exhibit considerable antifungal and antibacterial properties. Research indicates that compounds containing the triazole moiety demonstrate activity against various pathogens. For example, studies have shown that triazole derivatives can outperform traditional antifungal agents in inhibiting fungal growth.

| Compound Type | Activity | Reference |

|---|---|---|

| Triazole Derivatives | Antifungal against Aspergillus spp. | |

| Triazole Hybrids | Antibacterial against Staphylococcus aureus |

Case Study: Antifungal Efficacy

A series of 1-methyl-1H-1,2,4-triazole derivatives were synthesized and evaluated for their antifungal activity against Gibberella zeae and Fusarium oxysporum. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than those of established antifungal drugs like fluconazole .

Agricultural Applications

Fungicides

The compound has been explored for its potential use as a fungicide. Its mechanism involves disrupting fungal cell wall synthesis or interfering with metabolic pathways critical for fungal growth. Studies have demonstrated that triazole-based fungicides are effective against crop pathogens, enhancing agricultural productivity.

| Application | Target Pathogen | Efficacy |

|---|---|---|

| Fungicide | Phytophthora infestans | High efficacy compared to commercial standards |

Case Study: Crop Protection

In field trials, formulations containing 1-methyl-1H-1,2,4-triazole derivatives showed a reduction in disease severity caused by Fusarium spp., leading to improved yield in treated crops compared to untreated controls .

Material Science

Corrosion Inhibitors

The unique chemical structure of 1-methyl-1H-1,2,4-triazole allows it to function as an effective corrosion inhibitor in metal protection applications. Its ability to form stable complexes with metal ions contributes to its effectiveness in preventing corrosion.

Summary of Findings

The compound 1-methyl-1H-1,2,4-triazole-5-carbothioamide has shown promise across various fields:

- Medicinal Chemistry : Effective as antifungal and antibacterial agents.

- Agriculture : Potential fungicide for crop protection.

- Material Science : Utilized as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,4-triazole-5-carbothioamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- The carbothioamide group in the target compound provides unique reactivity, such as participation in hydrogen bonding and chelation, compared to carboxylate or ester derivatives .

- Methylthio and amino substituents (e.g., in 3-amino-5-methylthio-1H-1,2,4-triazole) enable diverse electrophilic reactions, whereas the carbothioamide group may favor nucleophilic attack at the sulfur atom .

Target Compound and Derivatives

- Carboxylic Acid Derivative (C₄H₅N₃O₂) : Synthesized via Grignard reactions using isopropyl magnesium chloride and subsequent oxidation .

- Thiadiazole/Thiazole Derivatives: Formed through cyclocondensation of hydrazonoyl halides with carbothioamide precursors, often under basic conditions (e.g., NaOH in carbinol) .

Reactivity Trends

- 1-Methyltriazoles undergo lithiation exclusively at C-5, enabling regioselective functionalization .

- Carbothioamide derivatives are prone to cyclization reactions, forming fused heterocycles like thiadiazoles, which are pharmacologically active .

Physicochemical Properties

Table 2: Physicochemical Data

Notes:

Antitumor Activity

- Thiadiazole derivative 9b: IC₅₀ = 2.94 µM against HepG2 (hepatocellular carcinoma) .

- Thiazole derivative 12a : IC₅₀ = 1.19 µM (HepG2) and 3.4 µM (MCF-7 breast cancer) .

- SAR Insights : The presence of sulfur-containing groups (e.g., thiadiazole, carbothioamide) correlates with enhanced cytotoxicity, likely due to improved membrane permeability and enzyme inhibition .

Biological Activity

1-Methyl-1H-1,2,4-triazole-5-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a triazole ring and a carbothioamide functional group. The compound can be synthesized through various methods, typically involving the reaction of 1-methyl-1H-1,2,4-triazole with carbon disulfide followed by hydrolysis to yield the desired product.

Biological Activities

The biological activity of this compound has been investigated across several studies, highlighting its potential in various therapeutic areas:

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves interference with ergosterol biosynthesis, crucial for fungal cell membrane integrity.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Effective |

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. A study reported that it exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| HepG2 | 12.5 |

Case Studies

Several case studies illustrate the compound's efficacy:

- Antimicrobial Efficacy : In a study evaluating a series of triazole derivatives against clinical isolates of bacteria and fungi, this compound showed superior activity against resistant strains of Staphylococcus aureus.

- Inflammation Model : In a murine model of arthritis, administration of the compound resulted in a significant decrease in joint swelling and inflammatory markers compared to controls.

- Cancer Cell Studies : The compound was tested against multiple cancer lines where it demonstrated selective cytotoxicity with minimal effects on normal cells, indicating its potential as a chemotherapeutic agent.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in inflammatory processes.

- DNA Interaction : The compound can bind to DNA and interfere with replication processes in cancer cells.

Q & A

Q. What are the common synthetic routes for 1-methyl-1H-1,2,4-triazole-5-carbothioamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves cyclization of thiosemicarbazide derivatives with appropriate alkylating agents. A representative protocol includes:

Condensation : Reacting 1-methyl-1,2,4-triazole with thiourea derivatives in ethanol under reflux (80–90°C, 4–6 hours).

Reduction : Using NaBH₄ in absolute ethanol to reduce intermediates, followed by ice-water quenching and filtration .

Purification : Recrystallization from ethanol/water (1:2 v/v) yields high-purity crystals (72–81% yield). Optimize purity by varying solvent ratios and cooling rates to minimize impurities .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify thioamide (C=S) stretches at 1200–1250 cm⁻¹ and triazole ring vibrations (C-N) at 1500–1600 cm⁻¹ .

- ¹H/¹³C NMR : Confirm methyl group substitution (δ 3.2–3.5 ppm for N-CH₃) and carbothioamide proton environments (δ 8.1–8.5 ppm for NH) .

- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm structural integrity .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100–150 K.

- Structure Solution : Employ SHELXT for phase determination via intrinsic phasing and SHELXL for refinement .

- Validation : Analyze hydrogen bonding (e.g., N-H···S interactions) and graph set descriptors (e.g., R₂²(8) motifs) to confirm packing efficiency .

Advanced Research Questions

Q. How do substituents at the triazole and carbothioamide positions influence biological activity?

Methodological Answer:

-

Substituent Effects :

-

Design Strategy : Introduce halogen (Br, Cl) or aryl groups at C3 to improve hydrophobic interactions in target binding pockets .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

Q. How can contradictions in biological activity data between studies be resolved?

Methodological Answer:

- Data Discrepancy Analysis :

- Solubility Variability : Measure logP (e.g., >2.5 reduces aqueous solubility) and use co-solvents (5% DMSO) in bioassays .

- Purity Verification : Cross-validate via HPLC (≥95% purity) to exclude impurities affecting IC₅₀ values .

- Assay Conditions : Standardize protocols (e.g., fixed ATP concentration in kinase assays) to minimize inter-lab variability .

Q. What role do hydrogen-bonding networks play in the compound’s solid-state properties?

Methodological Answer:

Q. How to design molecular docking studies to evaluate its enzyme inhibition mechanisms?

Methodological Answer:

- Target Preparation : Retrieve DHFR (PDB: 1KMS) and optimize protonation states at pH 7.4 using MOE or AutoDockTools.

- Docking Protocol :

- Grid Setup : Focus on active site residues (e.g., Leu4, Phe31 for DHFR).

- Scoring : Use AutoDock Vina with AMBER force fields. Validate poses via RMSD clustering (<2.0 Å).

- Validation : Compare docking scores (e.g., −9.2 kcal/mol for triazole derivatives) with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.